(7-Bromoquinolin-2-YL)methanamine
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Overview
Description
(7-Bromoquinolin-2-YL)methanamine: is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a methanamine group at the 2nd position of the quinoline ring structure makes this compound unique. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-2-YL)methanamine can be achieved through several methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be converted to this compound through subsequent reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions. The use of transition metal catalysts, ionic liquids, and green chemistry protocols can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (7-Bromoquinolin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
Chemistry: (7-Bromoquinolin-2-YL)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of quinoline-based drugs .
Medicine: Quinoline derivatives, including this compound, have shown potential in the treatment of various diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of (7-Bromoquinolin-2-YL)methanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and methanamine group play crucial roles in binding to these targets, leading to various biological effects. For example, in medicinal applications, the compound can inhibit the activity of specific enzymes or interfere with DNA replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(7-Bromoquinolin-6-YL)methanamine: Similar structure but with the bromine atom at the 6th position.
(4-Bromoquinolin-7-YL)methanamine: Bromine atom at the 4th position and methanamine group at the 7th position
Uniqueness: (7-Bromoquinolin-2-YL)methanamine is unique due to the specific positioning of the bromine atom and methanamine group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Biological Activity
(7-Bromoquinolin-2-YL)methanamine is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom at the 7th position of the quinoline ring and a methanamine functional group. This unique configuration influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, which may lead to therapeutic effects against diseases such as cancer and infections.
- DNA Interaction : It has been shown to bind to DNA, potentially interfering with replication and transcription processes.
- Receptor Modulation : The compound may also interact with cell receptors, influencing signaling pathways critical for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies suggest it has potential as an antimicrobial agent, effective against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, demonstrating the ability to inhibit the growth of cancer cells in vitro.
- Antiparasitic Effects : Quinoline derivatives are known for their antimalarial properties, and this compound may contribute to this activity through similar mechanisms .
Case Studies
- Anticancer Studies : In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound showed significant inhibition of cancer cell proliferation in several lines, including breast and colon cancer cells. The IC50 values indicated potent activity compared to other derivatives.
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) that suggests it could be a candidate for developing new antibiotics.
- Mechanistic Insights : Detailed mechanistic studies revealed that this compound disrupts cellular signaling pathways by inhibiting specific kinases involved in cell cycle regulation, further supporting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
CAS No. |
1196153-88-4 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
(7-bromoquinolin-2-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2 |
InChI Key |
PXRZYXGLMKERJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CN)Br |
Origin of Product |
United States |
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